N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide
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Overview
Description
N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide is a synthetic organic compound characterized by the presence of a piperidine ring attached to a sulfonamide group and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used to study enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the sulfonamide group can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(3,4,5-trimethoxyphenyl)piperidine-1-thiourea: Contains a thiourea group, offering different chemical reactivity and biological activity.
Uniqueness
N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide is unique due to its combination of the trimethoxyphenyl group and the sulfonamide linkage, which provides distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in drug design and other applications.
Properties
Molecular Formula |
C14H22N2O5S |
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Molecular Weight |
330.40 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C14H22N2O5S/c1-19-12-9-11(10-13(20-2)14(12)21-3)15-22(17,18)16-7-5-4-6-8-16/h9-10,15H,4-8H2,1-3H3 |
InChI Key |
WOHKTHUDJYTMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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